2-Bromo-6-fluorobenzaldehyde
Overview
Description
2-Bromo-6-fluorobenzaldehyde is a halogenated aromatic aldehyde that has been the subject of various research studies due to its potential as a building block in organic synthesis. The compound is characterized by the presence of a bromine atom and a fluorine atom on the benzene ring, which significantly influences its reactivity and physical properties.
Synthesis Analysis
The synthesis of substituted 2-bromobenzaldehydes, including 2-Bromo-6-fluorobenzaldehyde, has been achieved through different methods. One approach involves a selective palladium-catalyzed ortho-bromination of benzaldehydes, followed by a rapid deprotection of the resulting 2-bromobenzaldoximes to afford the desired 2-bromobenzaldehydes with good overall yields . Another method for synthesizing related compounds is the one-pot allylboration-Heck reaction of 2-bromobenzaldehydes, which has been modified to include chiral Brønsted acid catalyzed allylation, allowing the preparation of building blocks with high enantioselectivity and excellent yields .
Molecular Structure Analysis
The molecular structure of compounds closely related to 2-Bromo-6-fluorobenzaldehyde, such as 2-fluoro-4-bromobenzaldehyde, has been investigated using X-ray diffraction and vibrational spectroscopy. Computational studies using density functional theory (DFT) have supported experimental results, revealing that these compounds prefer a stable O-trans conformation and form molecular dimers through intermolecular hydrogen bonding . Similarly, the vibrational spectra and electronic structure of 2-bromo-5-fluorobenzaldehyde have been studied, showing that the O-trans isomer is the low energy stable form .
Chemical Reactions Analysis
2-Bromobenzaldehydes are versatile intermediates in organic synthesis. They can react with arylhydrazines to afford 1-aryl-1H-indazoles in the presence of palladium catalysts and phosphorus chelating ligands . Additionally, they can undergo sequential reactions with arylboronic acids catalyzed by palladacycles to produce substituted fluorenones or indenofluorenediones . Furthermore, 2-bromobenzaldehydes can be used in carbonylative cyclization reactions with primary amines to yield 3-(alkylamino)isoindolin-1-ones .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzaldehydes are influenced by the presence of substituents on the aromatic ring. For instance, the introduction of bromine atoms has been shown to affect the linear and third-order nonlinear optical properties of the compounds, as well as their structural and electronic properties . The vibrational spectra and ab initio/DFT calculations provide insights into the characteristic frequencies and the stability of these molecules .
Scientific Research Applications
General Uses 2-Bromo-6-fluorobenzaldehyde is an important raw material and intermediate used in various fields . It is commonly used in:
- Organic Synthesis : It serves as a building block in the synthesis of various organic compounds .
- Agrochemicals : It is used in the production of agrochemicals .
- Pharmaceuticals : It is used in the pharmaceutical industry for the synthesis of various drugs .
- Dyestuff Field : It is used in the production of dyes .
Specific Application
- Scientific Field : Organic Chemistry
- Summary of the Application : 2-Bromo-6-fluorobenzaldehyde is used to synthesize bicyclic heterocycles such as indazoles .
- Methods of Application or Experimental Procedures : The synthesis involves a reaction of 2-Bromo-6-fluorobenzaldehyde, primary amines, and sodium azide, catalyzed by copper (II) oxide .
- Results or Outcomes : The result of this reaction is the formation of indazoles .
Safety And Hazards
When handling 2-Bromo-6-fluorobenzaldehyde, it is recommended to avoid breathing dust, fume, gas, mist, vapors, and spray. It is also advised to wash skin thoroughly after handling and not to eat, drink, or smoke when using this product . The compound should be used only outdoors or in a well-ventilated area, and protective gloves, eye protection, and face protection should be worn .
Relevant Papers There are several papers that discuss the properties and applications of 2-Bromo-6-fluorobenzaldehyde. For example, one paper presents a theoretical and experimental study of infrared spectral data of 2-bromo-4-chlorobenzaldehyde . Another paper discusses the synthesis of 2-Bromo-6-fluorobenzaldehyde . These papers provide valuable insights into the characteristics and uses of 2-Bromo-6-fluorobenzaldehyde.
properties
IUPAC Name |
2-bromo-6-fluorobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO/c8-6-2-1-3-7(9)5(6)4-10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJNILWKRAKKEQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90625903 | |
Record name | 2-Bromo-6-fluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90625903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-fluorobenzaldehyde | |
CAS RN |
360575-28-6 | |
Record name | 2-Bromo-6-fluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90625903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-6-fluorobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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